tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate
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Overview
Description
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane derivatives, which are known for their rigidity and three-dimensional shape. These properties make them valuable in various fields, including materials science and drug discovery .
Preparation Methods
The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the tert-butyl acetate group. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or nucleophiles.
Scientific Research Applications
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate has several applications in scientific research:
Materials Science: It is used as a molecular rod, molecular rotor, and supramolecular linker unit.
Drug Discovery: The compound serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Liquid Crystals and Sensors: It is used in the development of liquid crystals and FRET sensors.
Mechanism of Action
The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate involves its interaction with molecular targets through its rigid and three-dimensional structure. This unique structure allows it to fit into specific binding sites on proteins or other biological molecules, thereby modulating their activity. The pathways involved can vary depending on the specific application, such as drug discovery or materials science .
Comparison with Similar Compounds
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}acetate is unique due to its bicyclic structure and the presence of the tert-butyl acetate group. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Halo-3-substituted bicyclo[1.1.1]pentanes: These compounds are important bioisosteres of 1,4-disubstituted arenes and tert-butyl groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2694745-12-3 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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